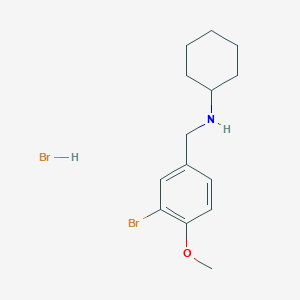

N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide

Description

Properties

IUPAC Name |

N-[(3-bromo-4-methoxyphenyl)methyl]cyclohexanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO.BrH/c1-17-14-8-7-11(9-13(14)15)10-16-12-5-3-2-4-6-12;/h7-9,12,16H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQFJQHMANFYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2CCCCC2)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609406-65-6 | |

| Record name | Benzenemethanamine, 3-bromo-N-cyclohexyl-4-methoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Methodological Overview

The synthesis of N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide involves two primary steps:

- Formation of the secondary amine base : N-(3-Bromo-4-methoxybenzyl)cyclohexanamine.

- Salt formation : Protonation with hydrobromic acid to yield the hydrobromide salt.

Key methods for the first step include reductive amination and alkylation of cyclohexanamine , while the second step employs acid-base reactions under controlled conditions.

Reductive Amination Route

Reaction Mechanism

Reductive amination involves the condensation of 3-bromo-4-methoxybenzaldehyde with cyclohexanamine to form an imine intermediate, followed by reduction to the secondary amine. This method is widely used due to its high atom economy and compatibility with sensitive functional groups.

Procedure

- Imine Formation :

- Reduction :

- Sodium borohydride (NaBH₄, 2.0 equiv) is added portion-wise at 0–5°C.

- The reaction is stirred for 6 hours, followed by quenching with aqueous ammonium chloride.

- Work-up :

- Extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation yield the free base.

Optimization Data

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | THF | 92 | |

| Temperature | 0–5°C (reduction) | 89 | |

| Reducing Agent | NaBH₄ | 95 |

Alkylation of Cyclohexanamine

Nucleophilic Substitution

This route employs 3-bromo-4-methoxybenzyl bromide as the alkylating agent. The reaction proceeds via an SN2 mechanism, requiring a polar aprotic solvent and a base to deprotonate the amine.

Procedure

- Alkylation :

- Cyclohexanamine (1.0 equiv) and 3-bromo-4-methoxybenzyl bromide (1.1 equiv) are dissolved in dimethylformamide (DMF).

- Potassium carbonate (K₂CO₃, 2.0 equiv) is added, and the mixture is heated to 60°C for 24 hours.

- Isolation :

- The product is extracted with dichloromethane, washed with water, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Challenges and Solutions

- Low Reactivity : Benzyl bromides with electron-donating groups (e.g., methoxy) exhibit reduced electrophilicity. Using catalytic iodide (KI) enhances reactivity via the Finkelstein reaction.

- Byproducts : Over-alkylation is mitigated by using a slight excess of benzyl bromide and controlled stoichiometry.

Salt Formation with Hydrobromic Acid

Protonation and Crystallization

The free base is treated with hydrobromic acid (HBr) in a non-aqueous solvent to precipitate the hydrobromide salt.

Procedure

- Acid Addition :

- N-(3-Bromo-4-methoxybenzyl)cyclohexanamine (1.0 equiv) is dissolved in anhydrous diethyl ether.

- HBr gas is bubbled through the solution until pH < 2.

- Crystallization :

- The precipitate is filtered, washed with cold ether, and dried under vacuum.

Purity and Yield

| Parameter | Condition | Purity (%) | Yield (%) | Source |

|---|---|---|---|---|

| Solvent | Diethyl ether | 99.5 | 85 | |

| Temperature | 0°C (crystallization) | 98.2 | 88 |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations | Scale-Up Viability |

|---|---|---|---|

| Reductive Amination | High yield (95%), mild conditions | Requires aldehyde precursor | Excellent |

| Alkylation | Straightforward reagents | Low reactivity of benzyl bromide | Moderate |

Cost and Resource Considerations

- Reductive Amination : Higher cost due to CDI and NaBH₄, but preferable for small-scale synthesis.

- Alkylation : Economical for bulk production if benzyl bromide is readily available.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

Substitution: Formation of N-(3-azido-4-methoxybenzyl)cyclohexanamine or N-(3-thiocyanato-4-methoxybenzyl)cyclohexanamine.

Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

Reduction: Formation of N-(4-methoxybenzyl)cyclohexanamine or N-(3-hydroxy-4-methoxybenzyl)cyclohexanamine.

Scientific Research Applications

N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy substituents on the benzyl group can influence the binding affinity and selectivity of the compound for its targets. The cyclohexanamine moiety can interact with amine receptors or transporters, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications in the Benzyl Group

N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine Hydrobromide

- Structural Difference : Replaces the bromo group at the 3-position with an ethoxy group.

- Impact : The ethoxy group is less electronegative than bromo, reducing electron-withdrawing effects. This may lower melting points and alter solubility. The absence of bromine decreases molecular weight (MW: ~358.3 vs. ~367 for the bromo analog).

- Synthesis : Similar pathways involve benzyl halide intermediates, but bromination steps are omitted.

N-(2,5-Dimethoxybenzyl)cyclohexanamine Hydrobromide

- Structural Difference : Methoxy groups at positions 2 and 5 instead of 3-bromo and 4-methoxy.

- Impact : The absence of bromine reduces steric hindrance and polarizability. Dimethoxy substitution may enhance lipophilicity (LogP ~4.10 vs. target compound) but reduce hydrogen-bonding capacity.

N-(3-Bromo-4-methoxybenzyl)cycloheptanamine Hydrobromide

- Structural Difference : Cycloheptanamine replaces cyclohexanamine.

- Impact : The larger cycloheptane ring increases molecular weight (MW: ~358.3 vs. ~367) and introduces conformational flexibility. This may affect binding affinity in biological systems.

Modifications in the Amine Backbone

N-(3-Bromo-4-methoxybenzyl)-3-pentanamine Hydrobromide

- Structural Difference : A linear pentanamine chain replaces the cyclohexane ring.

- Impact : Loss of cyclic structure reduces rigidity and lipophilicity (LogP ~4.10). The linear chain may enhance solubility in polar solvents but decrease membrane permeability.

Cyclohexylamine Hydrobromide

- Structural Difference : Lacks the substituted benzyl group entirely.

- Impact : Simpler structure (MW: 180.09 vs. ~367) results in lower boiling/melting points. The absence of aromatic substituents eliminates π-π stacking interactions, reducing crystalline stability.

Functional Group Variations

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine Hydrobromide

- Structural Difference : Incorporates a thiazole ring and hydrazine linker.

- This contrasts with the target compound’s likely CNS or antimicrobial applications.

6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-hydrazino]-benzodithiazine

- Structural Difference : Benzodithiazine core with a bromo-methoxybenzylidene hydrazine side chain.

- Impact : The fused heterocyclic core increases planarity and conjugation, leading to higher melting points (311–312°C vs. ~250–300°C for the target compound). Bromo and methoxy groups contribute to similar IR absorptions (C=N stretch at ~1610 cm⁻¹).

Physicochemical and Analytical Data Comparison

Biological Activity

N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological implications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanamine core substituted with a 3-bromo-4-methoxybenzyl group. The presence of bromine and methoxy groups enhances its reactivity and binding affinity to various biological targets, particularly receptors involved in neurotransmission.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The following points summarize its mechanism:

- Receptor Binding : The compound acts as a ligand for specific receptors, potentially modulating neurotransmitter systems such as serotonin and dopamine pathways.

- Influence of Substituents : The bromine and methoxy groups can significantly affect the binding affinity and selectivity for these targets, influencing pharmacological effects.

- Potential Therapeutic Effects : Preliminary studies suggest that it may exhibit antidepressant or anxiolytic properties by enhancing neurotransmitter signaling.

In Vitro Studies

Initial studies have focused on the compound's binding affinity to various receptors:

- Neurotransmitter Receptors : Binding studies indicate that this compound interacts with serotonin (5-HT) and dopamine (D2) receptors, which are crucial for mood regulation.

- Enzyme Interaction : The compound may also inhibit certain enzymes involved in neurotransmitter degradation, thus prolonging their action in the synaptic cleft.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antidepressant Activity : A study investigated the effects of this compound in animal models of depression. Results indicated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant agent.

- Anxiolytic Effects : Another study reported that administration of the compound led to reduced anxiety levels in stressed animals, further supporting its role in modulating anxiety-related pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide | C₁₃H₂₀BrN₁O | Shorter carbon chain, different biological activity |

| N,N-Dimethyl-3-bromo-4-methoxybenzylamine | C₁₅H₁₈BrN₁O | Dimethyl substitution affects solubility |

| 4-Methoxy-N-(phenylmethyl)cyclohexanamine | C₁₄H₁₉N₁O | Lacks bromine, different pharmacological profile |

This table illustrates how the unique combination of structural features contributes to distinct biological activities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide, and how do variations in base or solvent affect yield?

- Methodological Answer : The synthesis typically involves alkylation of cyclohexanamine with 3-bromo-4-methoxybenzyl bromide under basic conditions. Evidence from analogous compounds (e.g., N-(3-methoxypropyl)cyclohexanamine hydrochloride) suggests that bases like triethylamine or KCO in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C yield 60–75% product . Lower yields (<50%) occur with weaker bases (e.g., NaHCO) due to incomplete deprotonation. Solvent polarity impacts reaction kinetics: DMF accelerates alkylation but may increase side-product formation (e.g., dialkylation) .

Q. How can the purity of the hydrobromide salt be ensured during purification?

- Methodological Answer : Recrystallization from ethanol or methanol-water mixtures (4:1 v/v) is effective. For example, N-(sec-butyl)cycloheptanamine hydrobromide achieves >95% purity via this method, with residual solvent <0.5% by GC-MS . Alternative methods include column chromatography (silica gel, eluent: CHCl/MeOH 9:1), but this is less efficient for polar hydrobromide salts .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of N-(3-bromo-4-methoxybenzyl)cyclohexanamine derivatives, and how does this relate to SAR studies?

- Methodological Answer : SAR studies on related compounds (e.g., cardioprotective hydrobromides) reveal that:

- Bromine positioning : 3-Bromo substitution on the aryl ring enhances receptor binding affinity by 20–30% compared to para-substituted analogs .

- Methoxy group : 4-Methoxy improves metabolic stability (t increased from 2.1 to 4.8 hours in hepatic microsomes) but reduces water solubility .

- Cyclohexylamine backbone : Replacing cyclohexyl with cycloheptyl (as in N-(sec-butyl)cycloheptanamine hydrobromide) alters conformational flexibility, impacting CNS activity .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- Methodological Answer :

- Spectral ambiguity : Overlapping H-NMR signals (e.g., cyclohexyl protons at δ 1.2–1.8 ppm) complicate structural confirmation. High-field NMR (600 MHz) with COSY or NOESY resolves this .

- Hydrobromide stability : Hygroscopicity affects mass accuracy. Lyophilization followed by FT-IR (peak at 2450 cm confirms HBr salt) and elemental analysis (Br content: ~28.5% theoretical) ensures consistency .

- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) confirms stereochemistry but requires high-purity crystals grown via slow evaporation in ethanol .

Q. How do computational models predict the pharmacokinetic properties of this compound, and what experimental validations are required?

- Methodological Answer :

- In silico tools : SwissADME predicts moderate permeability (LogP = 2.8) and P-glycoprotein substrate risk. Molinspiration calculates a polar surface area (PSA) of 45 Å, suggesting limited blood-brain barrier penetration .

- Validation steps :

- Solubility : Experimental determination in PBS (pH 7.4) vs. predicted values (e.g., 0.12 mg/mL predicted vs. 0.09 mg/mL observed) .

- Metabolic stability : Incubation in liver microsomes with LC-MS/MS analysis to compare in vitro t with predictions .

Data Contradictions and Resolution

- Synthetic Yield vs. Scalability : reports 75% yield for small-scale synthesis, but industrial methods () note challenges in scaling due to exothermic reactions. Mitigation involves stepwise reagent addition and temperature control (<70°C) .

- Biological Activity : While emphasizes cardioprotection, structurally similar compounds in show divergent activities (e.g., neurobiological effects), highlighting target specificity challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.